(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile
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Overview
Description
The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic molecule that features a benzimidazole ring, an indole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a nitrile-containing linker. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure efficient production. Techniques like crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzimidazole and indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific diseases. Its ability to interact with biological macromolecules is of significant interest.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The nitrile group may also participate in coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
The uniqueness of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile lies in its combination of benzimidazole and indole rings, along with the presence of a nitrile group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN4/c26-20-7-5-8-21(27)19(20)15-31-14-17(18-6-1-4-11-24(18)31)12-16(13-28)25-29-22-9-2-3-10-23(22)30-25/h1-12,14H,15H2,(H,29,30)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSYTSZIWRSLN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C(\C#N)/C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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